molecular formula C15H15ClNNaO4 B217568 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt CAS No. 109544-09-4

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt

Cat. No. B217568
M. Wt: 331.72 g/mol
InChI Key: IXEKPMAYILRTFK-UHFFFAOYSA-M
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Patent
US04774253

Procedure details

10.0 ml of 1M sodium isopropoxide solution in isopropanol were added to a warm stirred solution of 3.09 g (10 mmol) of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid in 30 ml of isopropanol and the mixture was allowed to cool slowly to give 3.0 g (90%) of sodium 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionate in the form of a colourless crystalline solid of melting point 277°-278° C.
Name
sodium isopropoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)[O-].[Na+:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]([CH2:19][O:20][C:21]([CH3:26])([CH3:25])[C:22]([OH:24])=[O:23])=[C:16]([CH3:18])[N:17]=2)=[CH:9][CH:8]=1>C(O)(C)C>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]([CH2:19][O:20][C:21]([CH3:26])([CH3:25])[C:22]([O-:24])=[O:23])=[C:16]([CH3:18])[N:17]=2)=[CH:9][CH:8]=1.[Na+:5] |f:0.1,4.5|

Inputs

Step One
Name
sodium isopropoxide
Quantity
10 mL
Type
reactant
Smiles
CC([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3.09 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)COC(C(=O)O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)COC(C(=O)[O-])(C)C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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